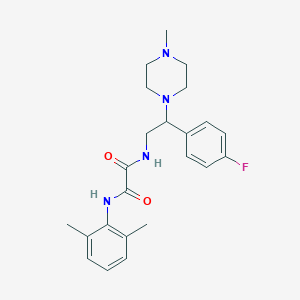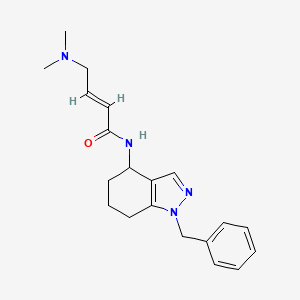
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide, also known as BTE, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BTE has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in epigenetic regulation.
Wirkmechanismus
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide inhibits the activity of HDACs and LSD1 by binding to their active sites and blocking their enzymatic activity. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. LSD1 is involved in the demethylation of lysine residues on histones, which also leads to the repression of gene expression. By inhibiting the activity of these enzymes, this compound leads to the induction of apoptosis in cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the neuroprotection of neurons. This compound has also been shown to have an effect on the expression of certain genes, leading to changes in cellular processes such as cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. This compound also has a relatively low toxicity profile, making it a safer alternative to other HDAC inhibitors. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In addition, the combination of this compound with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide involves a series of chemical reactions, starting with the reaction of 1-benzyl-4,5,6,7-tetrahydroindazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then reacted with 4-dimethylaminobutyryl chloride to yield this compound. The synthesis method of this compound has been described in detail in several research articles, and the purity and yield of the compound can be optimized through various modifications.
Wissenschaftliche Forschungsanwendungen
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research, where this compound has been shown to inhibit the activity of HDACs and LSD1, leading to the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(2)13-7-12-20(25)22-18-10-6-11-19-17(18)14-21-24(19)15-16-8-4-3-5-9-16/h3-5,7-9,12,14,18H,6,10-11,13,15H2,1-2H3,(H,22,25)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHVZSQWRXREF-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
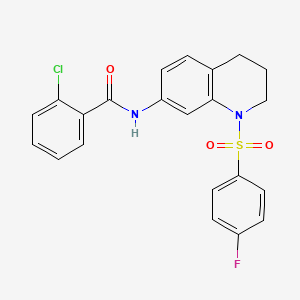
![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)
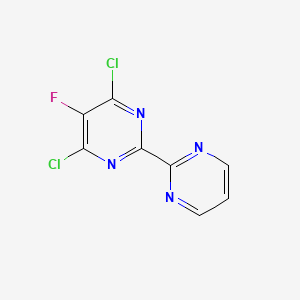
![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
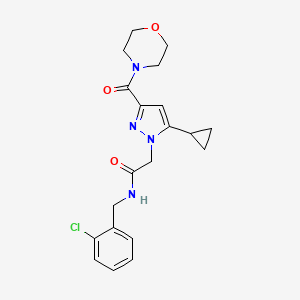
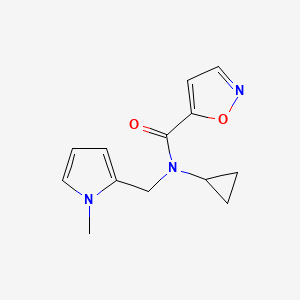
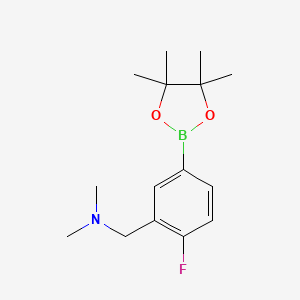
![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)

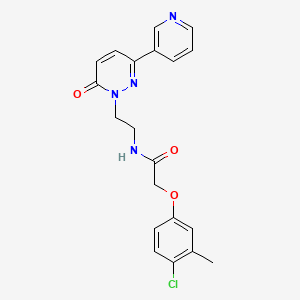
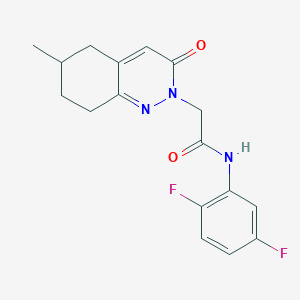
![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

